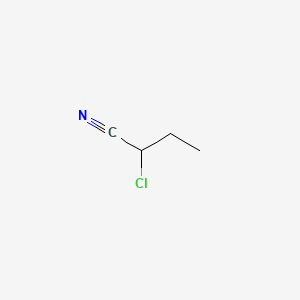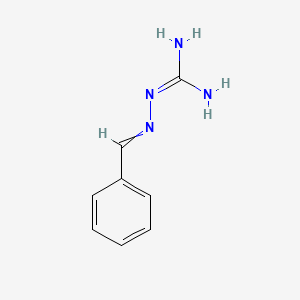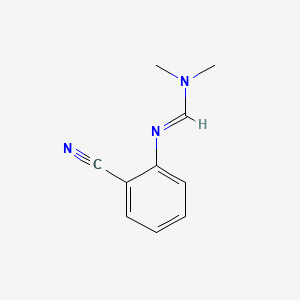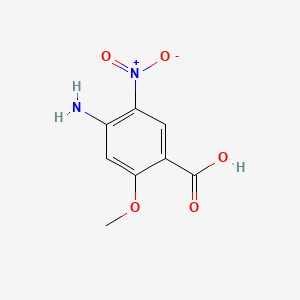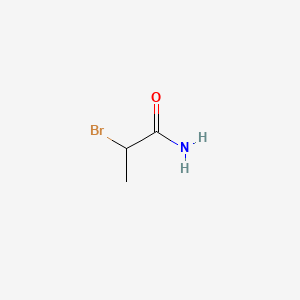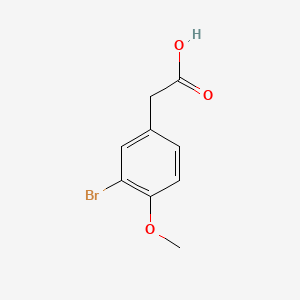
2-(2-Aminothiazol-5-yl)acetic acid
説明
“2-(2-Aminothiazol-5-yl)acetic acid” is a compound with the CAS Number: 52454-66-7 and a molecular weight of 158.18 . It is also known as “(2-amino-1,3-thiazol-5-yl)acetic acid” and is stored at room temperature . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been reported in various studies . For instance, one method involves the reaction of 2-amino ethyl esters with appropriate acylating agents . Another method involves the reaction of 2-aminothiazole with barbituric acid or N,N′-dimethyl barbituric acid and aromatic substituted aldehydes in ethanol .Molecular Structure Analysis
The molecular structure of “2-(2-Aminothiazol-5-yl)acetic acid” is represented by the linear formula C5H6N2O2S . The InChI Code is 1S/C5H6N2O2S/c6-5-7-2-3 (10-5)1-4 (8)9/h2H,1H2, (H2,6,7) (H,8,9) .Physical And Chemical Properties Analysis
“2-(2-Aminothiazol-5-yl)acetic acid” is a pale-yellow to yellow-brown solid . The physical and chemical properties of a similar compound, “2-(2-Aminothiazol-4-yl)acetic acid”, include a melting point of 238°C and a boiling point of 482°C.科学的研究の応用
Antioxidant Activity
The compound has been used in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, which have shown significant antioxidant activity . These derivatives were found to exhibit excellent potency in both ABTS and DPPH radical scavenging assays, compared to the standard ascorbic acid .
Anticancer Activity
The compound has been used in the development of anticancer drugs. For instance, it has been used in the synthesis of dasatinib and alpelisib . Furthermore, certain 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Antimicrobial Activity
2-Aminothiazole is a core structure in many compounds with antimicrobial activity . It has been used in the synthesis of various synthetic drugs with antimicrobial properties .
Antifungal Activity
The compound has been used in the synthesis of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, which have shown significant antifungal activity .
Anti-inflammatory Activity
2-Aminothiazole is a fundamental part of many compounds with anti-inflammatory activities . It has been used in the synthesis of meloxicam, an anti-inflammatory drug .
Antidiabetic Activity
2-Aminothiazole is a core structure in many compounds with antidiabetic activity . It has been used in the synthesis of various synthetic drugs with antidiabetic properties .
Antihypertensive Activity
2-Aminothiazole is a core structure in many compounds with antihypertensive activity . It has been used in the synthesis of various synthetic drugs with antihypertensive properties .
Anti-Alzheimer Activity
2-Aminothiazole is a core structure in many compounds with anti-Alzheimer activity . It has been used in the synthesis of various synthetic drugs with anti-Alzheimer properties .
Safety and Hazards
The safety information for “2-(2-Aminothiazol-5-yl)acetic acid” includes hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
The primary targets of 2-(2-Aminothiazol-5-yl)acetic acid are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . This compound has shown potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
2-(2-Aminothiazol-5-yl)acetic acid interacts with its targets by inhibiting their activity. This inhibition is achieved through the compound’s interaction with the cellular machinery of the cancerous cells, leading to a decrease in their proliferation
Biochemical Pathways
The biochemical pathways affected by 2-(2-Aminothiazol-5-yl)acetic acid are primarily those involved in cell proliferation and survival. By inhibiting these pathways, the compound can effectively reduce the growth and spread of cancerous cells . The specific pathways and their downstream effects are complex and vary depending on the type of cancer cell.
Result of Action
The result of the action of 2-(2-Aminothiazol-5-yl)acetic acid is the inhibition of cancer cell proliferation. This leads to a decrease in the growth and spread of cancerous cells, potentially leading to a reduction in tumor size and severity .
Action Environment
The action of 2-(2-Aminothiazol-5-yl)acetic acid can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s stability and efficacy Additionally, the presence of other substances in the body, such as proteins or other drugs, can also impact the compound’s action by altering its absorption, distribution, metabolism, or excretion
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMXAGCLCGUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200453 | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-5-yl)acetic acid | |
CAS RN |
52454-66-7 | |
| Record name | 2-Amino-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiazol-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminothiazol-5-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



